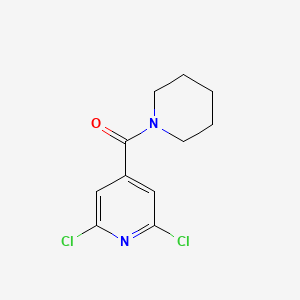
(8-Iodonaphthalen-1-yl)methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(8-Iodonaphthalen-1-yl)methanol” consists of 11 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom. The molecular weight is 284.09 g/mol.Applications De Recherche Scientifique
Photochemical Generation and Reactivity
Research by Slegt et al. (2007) explored the photochemical solvolyses of naphthalen-yl(phenyl)iodonium in methanol, leading to the formation of naphthyl ethers and phenylnaphthalene Friedel-Crafts products. This study indicates the potential of (8-Iodonaphthalen-1-yl)methanol in photochemical applications, particularly in the generation of singlet naphthyl cations which are significant in organic synthesis (Slegt et al., 2007).
Iodobenzannulation in Organic Synthesis
Li et al. (2018) discussed an I2-mediated iodobenzannulation method to create 4-iodonaphthalen-1-ols. These compounds, including (8-Iodonaphthalen-1-yl)methanol, are utilized as coupling reagents in organic synthesis, demonstrating the compound's utility in forming complex organic structures (Li et al., 2018).
Application in Crystallography
Choi et al. (2011) reported on the crystal structure of a complex involving (naphthalen-1-yl)methanol, highlighting its relevance in crystallographic studies. This research suggests the compound's potential in elucidating molecular structures and interactions (Choi et al., 2011).
Synthesis and Characterization of Complex Organic Molecules
Pozharskii et al. (2010) studied bis[1,8-bis(dimethylamino)naphth-2-yl]methanol derivatives. Their research into these complex molecules, which include (8-Iodonaphthalen-1-yl)methanol derivatives, contributes to the understanding of their structural and dynamic properties, essential in organic and medicinal chemistry (Pozharskii et al., 2010).
Chemosensors for Transition Metal Ions
Gosavi-Mirkute et al. (2017) synthesized and characterized compounds including (8-Iodonaphthalen-1-yl)methanol derivatives. These compounds have shown potential as chemosensors for transition metal ions, indicating applications in analytical chemistry and environmental monitoring (Gosavi-Mirkute et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(8-iodonaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZXJGCBDJGUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381618 | |
| Record name | (8-iodonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85864-84-2 | |
| Record name | (8-iodonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)



![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)








